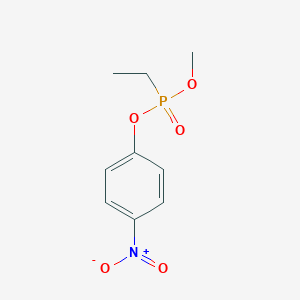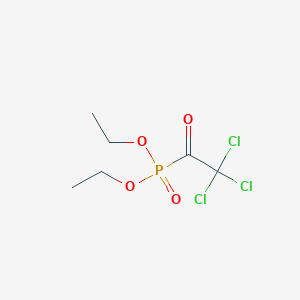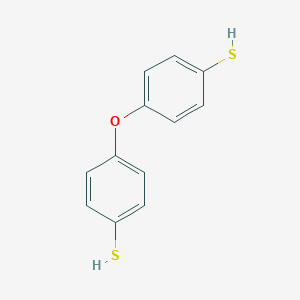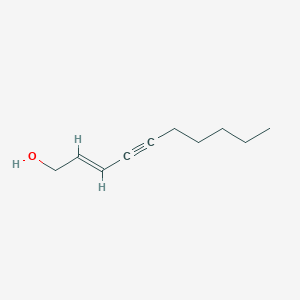
Methyl p-nitrophenyl ethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl p-nitrophenyl ethylphosphonate, also known as MNPPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of organophosphate, which means it contains a phosphorus atom bonded to carbon atoms. MNPPEP has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of Methyl p-nitrophenyl ethylphosphonate is not fully understood, but it is thought to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, leading to increased nerve transmission.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl p-nitrophenyl ethylphosphonate in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its toxicity, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on Methyl p-nitrophenyl ethylphosphonate. One area of research is in the development of new drugs based on this compound. Additionally, this compound has been studied for its potential as an insecticide and herbicide, and further research in this area could lead to the development of new pesticides. Finally, research on the mechanism of action of this compound could lead to a better understanding of the role of acetylcholine in various physiological processes.
Conclusion
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound could lead to the development of new drugs and pesticides, as well as a better understanding of the role of acetylcholine in various physiological processes.
Méthodes De Synthèse
Methyl p-nitrophenyl ethylphosphonate can be synthesized through a multi-step process that involves the reaction of p-nitrophenol with ethyl chloroformate, followed by the reaction with triethylphosphite. The resulting product is then treated with methanol to yield this compound.
Applications De Recherche Scientifique
Methyl p-nitrophenyl ethylphosphonate has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. This compound has been shown to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, this compound has been studied for its potential as an insecticide and herbicide.
Propriétés
Numéro CAS |
15536-01-3 |
|---|---|
Formule moléculaire |
C9H12NO5P |
Poids moléculaire |
245.17 g/mol |
Nom IUPAC |
1-[ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H12NO5P/c1-3-16(13,14-2)15-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |
Clé InChI |
ANOLNVUBNLISAF-UHFFFAOYSA-N |
SMILES |
CCP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)








